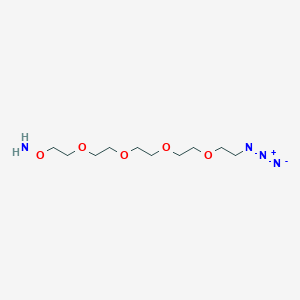
Aminooxy-PEG4-azid
Übersicht
Beschreibung
Aminooxy-PEG4-azide is a heterobifunctional crosslinker containing an aminooxy group and an azide group . The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .
Synthesis Analysis
The synthesis of Aminooxy-PEG4-azide involves the use of an aminooxy group and an azide group. The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
The chemical formula of Aminooxy-PEG4-azide is C10H22N4O5 . Its exact mass is 278.159 and its molecular weight is 278.31 . The elemental analysis shows that it contains 43.16% Carbon, 7.97% Hydrogen, 20.13% Nitrogen, and 28.74% Oxygen .Chemical Reactions Analysis
Aminooxy-PEG4-azide is used in bioconjugation, where it reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Wissenschaftliche Forschungsanwendungen
Proteinmarkierung & Vernetzung
Aminooxy-PEG4-azid ist eine aminreaktive Verbindung, die zur Derivatisierung primärer Amine von Proteinen verwendet werden kann {svg_1}. Diese NHS-Ester-Verbindung reagiert unter Bildung kovalenter Bindungen mit primären Aminen (z. B. Seitenkette von Lysinresten oder aminosilanbeschichteten Oberflächen) {svg_2}. Dies macht es zu einem wertvollen Werkzeug in Proteinmarkierungs- und Vernetzungsstudien.
Biokonjugation
Die Aminooxygruppe in this compound kann in der Biokonjugation verwendet werden {svg_3}. Es reagiert mit einem Aldehyd unter Bildung eines Oxims {svg_4}. Diese Eigenschaft ermöglicht die Verwendung bei der Herstellung von Biokonjugaten für verschiedene Forschungsanwendungen.
Oberflächenmodifikation
This compound kann verwendet werden, um aminbeschichtete Polymeroberflächen zu modifizieren {svg_5}. Dies ermöglicht die Herstellung von kundenspezifischen Oberflächen mit bestimmten Eigenschaften, die in einer Vielzahl von wissenschaftlichen und industriellen Anwendungen eingesetzt werden können.
Herstellung stabiler Oximbindungen
Die Aminooxy-PEG-Linker, einschließlich this compound, reagieren mit Aldehyden und Ketonen unter Bildung stabiler Oximbindungen {svg_6}. Diese Bindungen können unter sauren Bedingungen gespalten werden {svg_7}, wodurch sie für eine Vielzahl von Forschungsanwendungen nützlich werden.
Einsatz in der Klickchemie
Die Azidgruppe in this compound kann mit phosphinmarkierten Molekülen über einen Mechanismus reagieren, der als Staudinger-Chemie bekannt ist {svg_8}. Dies ermöglicht eine effiziente und spezifische Konjugation von derivatisierten Molekülen in biologischen Proben {svg_9}, wodurch es zu einem wertvollen Werkzeug in der Klickchemie wird.
Verbesserung der Löslichkeit
Der hydrophile PEG-Spacer in this compound erhöht die Löslichkeit in wässrigen Medien {svg_10}. Dies macht es zu einem nützlichen Reagenz in Experimenten, die eine erhöhte Löslichkeit der beteiligten Verbindungen erfordern.
Einsatz in der kupferfreien Klickchemie
This compound kann mit kupferfreien Klickchemie-Werkzeugen verwendet werden {svg_11}. Dies ermöglicht bioorthogonale Reaktionen, die biologische Systeme nicht stören, wodurch es zu einem wertvollen Werkzeug in der biologischen Forschung wird.
Wirkmechanismus
Target of Action
Aminooxy-PEG4-azide is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of Aminooxy-PEG4-azide are therefore the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Aminooxy-PEG4-azide contains an Azide group and an Aminooxy group . The Azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . It can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . The Aminooxy group can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Biochemical Pathways
The biochemical pathways affected by Aminooxy-PEG4-azide are those involved in protein degradation . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The degradation of these proteins can then affect various downstream biochemical pathways depending on the function of the degraded protein .
Pharmacokinetics
The pharmacokinetics of Aminooxy-PEG4-azide would largely depend on the specific PROTAC in which it is incorporated. As a peg linker, aminooxy-peg4-azide can enhance the solubility and stability of the protac, potentially improving its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of Aminooxy-PEG4-azide is the degradation of the target protein . This can lead to various molecular and cellular effects depending on the role of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to the amelioration of the disease .
Action Environment
The action of Aminooxy-PEG4-azide can be influenced by various environmental factors. For example, the efficiency of the CuAAC and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Furthermore, the stability of the oxime bond formed by the Aminoo
Safety and Hazards
Eigenschaften
IUPAC Name |
O-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O5/c11-14-13-1-2-15-3-4-16-5-6-17-7-8-18-9-10-19-12/h1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQSVZJZFYJANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCON)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220978 | |
| Record name | 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2100306-61-2 | |
| Record name | 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecane, 1-(aminooxy)-14-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



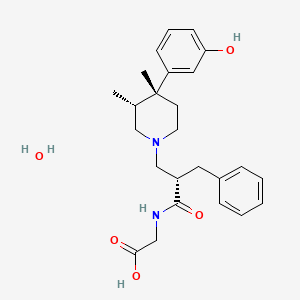
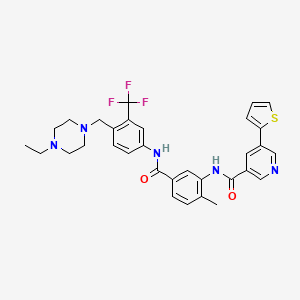
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
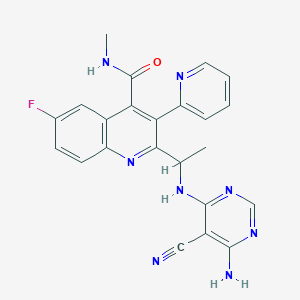
![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)


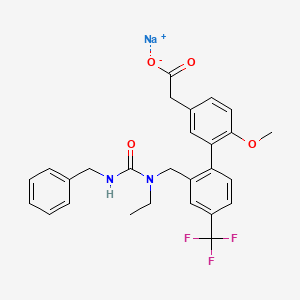
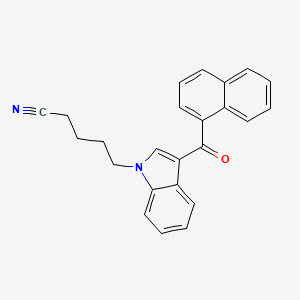

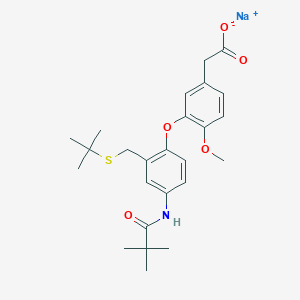

![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)
